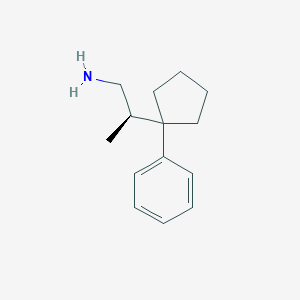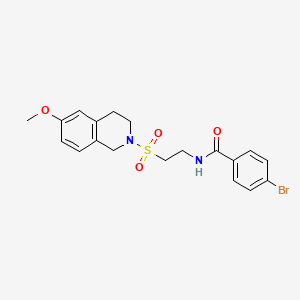![molecular formula C13H16N2O2S B2936405 3-[(1-Isopropyl-1H-benzimidazol-2-yl)thio]-propanoic acid CAS No. 717865-09-3](/img/structure/B2936405.png)
3-[(1-Isopropyl-1H-benzimidazol-2-yl)thio]-propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-[(1-Isopropyl-1H-benzimidazol-2-yl)thio]-propanoic acid” is a compound used for proteomics research . It has a molecular formula of C13H16N2O2S and a molecular weight of 264.34 .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzimidazole ring attached to a propanoic acid group via a sulfur atom . The benzimidazole ring itself contains a nitrogen atom and is substituted with an isopropyl group .Physical And Chemical Properties Analysis
The compound has a molecular weight of 264.34 . Other physical and chemical properties such as melting point, boiling point, and solubility are not provided in the search results.Wissenschaftliche Forschungsanwendungen
Proteomics Research
This compound is utilized in proteomics, which is the large-scale study of proteins, particularly their structures and functions. It’s used for the identification and quantification of proteins, understanding their interactions, and determining their functional networks and pathways. The compound’s unique structure may interact with specific proteins or be used as a standard in mass spectrometry-based proteomics .
Antimicrobial Agent Development
Research indicates that benzimidazole derivatives, like this compound, exhibit antimicrobial properties. They can be synthesized and tested against various bacterial and fungal strains to develop new antimicrobial agents. This is crucial in the fight against antibiotic-resistant pathogens .
Organic Synthesis
In organic synthesis, this compound could serve as a precursor or intermediate for the synthesis of more complex molecules. Its benzimidazole core is a versatile scaffold that can be further functionalized to create a wide array of organic compounds .
Analytical Chemistry
In analytical chemistry, this compound might be used as a reagent or a standard for calibrating instruments. Its well-defined structure and properties, such as molecular weight and purity, make it suitable for use in chromatography and mass spectrometry .
Medicinal Chemistry
The benzimidazole moiety is a common feature in many pharmacologically active molecules. This compound could be used in medicinal chemistry to synthesize new drugs with potential therapeutic applications, especially as researchers explore its antimicrobial potential .
Chemical Engineering
In chemical engineering, particularly in the context of material science, this compound could be involved in the development of new materials with specific electronic or optical properties. Its molecular structure could contribute to the design of novel polymers or coatings with desired characteristics .
Wirkmechanismus
Target of Action
The primary target of 3-[(1-Isopropyl-1H-benzimidazol-2-yl)thio]-propanoic acid is DNA . It binds to DNA grooves , which are minor or major indents in the DNA where proteins such as transcription factors can bind.
Mode of Action
The compound interacts with its target, DNA, by binding to its grooves . This interaction may alter the structure of the DNA, potentially affecting its function. The compound also has peroxide-mediated DNA-cleavage properties , which means it can break the phosphodiester bonds in DNA strands in the presence of peroxide. This could lead to changes in the DNA structure and function.
Pharmacokinetics
The compound’s molecular weight is 26434 , which is within the range generally favorable for oral bioavailability
Result of Action
The compound has been found to exhibit high cytotoxic activities . It was tested on cell lines HepG2, DLD-1, and MDA-MB-231 , suggesting it may have potential anticancer properties. The cytotoxic effect is likely a result of its interaction with DNA and its DNA-cleavage properties.
Action Environment
For instance, the presence of peroxide enhances its DNA-cleavage properties .
Eigenschaften
IUPAC Name |
3-(1-propan-2-ylbenzimidazol-2-yl)sulfanylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2S/c1-9(2)15-11-6-4-3-5-10(11)14-13(15)18-8-7-12(16)17/h3-6,9H,7-8H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUTALSFGQMPUPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=CC=CC=C2N=C1SCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(E)-methyl 2-(2-((4-(benzylsulfonyl)butanoyl)imino)-4,6-difluorobenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2936325.png)
![2-[(4-chlorobenzyl)sulfanyl]-3-methylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2936329.png)

![4-chloro-N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)benzamide](/img/structure/B2936333.png)


![1-(3-Phenyl-3,3a,4,6,7,7a-hexahydro-2H-pyrano[4,3-b]pyrrol-1-yl)prop-2-en-1-one](/img/structure/B2936338.png)
![N1-(2-ethoxyphenyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2936340.png)

![N-(2-ethoxyphenyl)-2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2936342.png)
![3-Methyl-N-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]benzamide](/img/structure/B2936343.png)

![N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2936345.png)